molecular formula C21H22N2O3S2 B2915286 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922933-07-1

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No. B2915286
CAS RN: 922933-07-1
M. Wt: 414.54
InChI Key: NZFZPXHAVXYNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as MTB, is a compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. MTB belongs to the class of thiazole-based compounds and is synthesized through a multi-step chemical process.

Scientific Research Applications

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

  • S 19812, a variant of this compound, exhibits significant activity as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. It demonstrates analgesic and anti-inflammatory effects in various models of pain and inflammation, and also shows excellent gastric tolerance in rats and mice (Tordjman et al., 2003).

Lipoxygenase Inhibitors

  • Derivatives of this compound, specifically N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, have been synthesized and shown to be effective inhibitors of the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).

Antioxidant and Anticancer Activity

  • Novel derivatives of this compound, incorporating various moieties, have been synthesized and tested for their antioxidant and anticancer activities. Some of these derivatives showed higher antioxidant activity than ascorbic acid and exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Anti-Inflammatory Agents

  • N-(4-(2-aminothiazol-2-yl) derivatives of this compound have been synthesized and screened for their analgesic and anti-inflammatory activities, demonstrating significant potential as anti-inflammatory agents (Thabet et al., 2011).

Antimicrobial Activities

  • New derivatives of this compound, specifically pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness (Farag et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)sulfanyl]butanamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound acts as an AChE inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By preventing the breakdown of acetylcholine, this compound enhances the transmission of nerve impulses in this pathway.

Pharmacokinetics

The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed by the body, is distributed effectively to its site of action, is metabolized efficiently, and is excreted appropriately. These properties contribute to the compound’s bioavailability and therapeutic effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission . By increasing the concentration of acetylcholine in the synaptic cleft, this compound enhances the transmission of nerve impulses, which can have various effects depending on the specific neurons involved.

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-25-16-7-5-15(6-8-16)19-14-28-21(22-19)23-20(24)4-3-13-27-18-11-9-17(26-2)10-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFZPXHAVXYNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.